molecular formula C9H10N2O2 B11742225 1-(4-Nitrophenyl)cyclopropanamine

1-(4-Nitrophenyl)cyclopropanamine

Cat. No.: B11742225
M. Wt: 178.19 g/mol
InChI Key: ANEAGGRPSXZMAY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10N2O2. It is characterized by a cyclopropane ring attached to an amine group and a nitrophenyl group. This compound is typically a white or pale yellow solid with a distinct aromatic odor. It is stable under normal conditions and has good solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopropanamine can be synthesized through the reaction of benzylamine with nitrobenzene under specific conditions. The process involves the formation of an intermediate, which is then cyclized to form the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of reactants to the product. After the reaction, the product is purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Reduction: 1-(4-Aminophenyl)cyclopropanamine.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted cyclopropanamines.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(2-Nitrophenyl)cyclopropanamine
  • 1-(3-Nitrophenyl)cyclopropanamine
  • 1-(4-Trifluoromethylphenyl)cyclopropanamine

Uniqueness: 1-(4-Nitrophenyl)cyclopropanamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The cyclopropane ring adds to its structural uniqueness, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(4-nitrophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10N2O2/c10-9(5-6-9)7-1-3-8(4-2-7)11(12)13/h1-4H,5-6,10H2

InChI Key

ANEAGGRPSXZMAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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